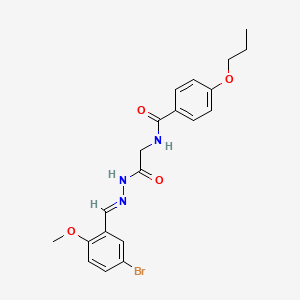![molecular formula C25H22N2O3S2 B12020949 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12020949.png)
4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that features a benzothieno[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoesäure beinhaltet typischerweise eine mehrstufige organische Synthese. Die wichtigsten Schritte umfassen:
Bildung des Benzothieno[2,3-d]pyrimidin-Kerns: Dies kann durch eine Cyclisierungsreaktion erreicht werden, die geeignete Thiophen- und Pyrimidin-Vorläufer umfasst.
Einführung der 4-Methylphenylgruppe: Dieser Schritt beinhaltet eine Friedel-Crafts-Acylierung, um die 4-Methylphenylgruppe an den Benzothieno[2,3-d]pyrimidin-Kern einzuführen.
Anlagerung der Sulfanylgruppe: Dies geschieht typischerweise durch eine nucleophile Substitutionsreaktion.
Endgültige Kupplung mit Benzoesäure: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit Benzoesäure unter geeigneten Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und sie in Alkohole umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen aromatischen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen erleichtert werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und -mechanismen.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymwirkungen und Bindungsaffinitäten verwendet werden, da sie eine komplexe Struktur und funktionelle Gruppen aufweist.
Medizin
In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann als Inhibitor für bestimmte Enzyme oder Rezeptoren wirken, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. erhöhte thermische Stabilität oder einzigartige elektronische Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoesäure beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Diese Wechselwirkung wird durch die einzigartige Struktur der Verbindung erleichtert, die es ihr ermöglicht, in die aktiven Zentren dieser Zielstrukturen zu passen.
Wirkmechanismus
The mechanism of action of 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Methoxyphenyl)-2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-(4-Methylphenyl)-4-oxobuttersäure
Einzigartigkeit
Die Einzigartigkeit von 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoesäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen und ihrem Benzothieno[2,3-d]pyrimidin-Kern. Diese Struktur bietet einzigartige chemische Eigenschaften und potenzielle biologische Aktivitäten, die in ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C25H22N2O3S2 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
4-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C25H22N2O3S2/c1-15-6-12-18(13-7-15)27-23(28)21-19-4-2-3-5-20(19)32-22(21)26-25(27)31-14-16-8-10-17(11-9-16)24(29)30/h6-13H,2-5,14H2,1H3,(H,29,30) |
InChI-Schlüssel |
SORDHIFOGLRGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C(=O)O)SC5=C3CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12020874.png)
![3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12020877.png)
![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12020884.png)
![4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12020894.png)






![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020944.png)

![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12020962.png)
